molecular formula C10H3O5D9 B196544 3,4,5-Trimethoxybenzoic Acid-d9 CAS No. 84759-05-7

3,4,5-Trimethoxybenzoic Acid-d9

Cat. No. B196544
CAS RN: 84759-05-7
M. Wt: 221.25 g/mol
InChI Key: SJSOFNCYXJUNBT-GQALSZNTSA-N
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Description

3,4,5-Trimethoxybenzoic Acid-d9 is the labelled analogue of 3,4,5-Trimethoxybenzoic acid, which is a metabolite of Trimebutine . Trimebutine is an opioid receptor agonist and an antispasmodic . It is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically .


Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . The synthesis process involves methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration, and washing .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzoic Acid-d9 can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of 3,4,5-Trimethoxybenzoic Acid-d9 involve a series of basic esters . The Smiles notation for this compound is O=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzoic Acid-d9 is a white to beige fine crystalline powder . Its molecular weight is 221.25 g/mol . It has a topological polar surface area of 65 Ų .

Scientific Research Applications

  • Solubility and Chemical Properties : Hart et al. (2018) determined the experimental solubility of 3,4,5-Trimethoxybenzoic acid in various organic solvents at 298.2 K. They also calculated the Abraham model solute descriptors for the acid, which helps in understanding its solubility and interactions with solvents (Hart et al., 2018).

  • Microbial Oxidation : Donnelly and Dagley (1980) explored the oxidation of 3,4,5-Trimethoxybenzoic acid by a strain of Pseudomonas putida. They found that this compound was oxidized, providing insights into microbial metabolism of aromatic compounds (Donnelly & Dagley, 1980).

  • Anti-tumor Properties : Silva et al. (2023) studied the cytotoxic potential of piplartine analogs, derived from 3,4,5-Trimethoxybenzoic acid, against human oral carcinoma cells. They discovered that one of the analogs exhibited significant anti-tumor activity (Silva et al., 2023).

  • Organometallic Chemistry : Vicente et al. (1992) investigated the mercuriation of 3,4,5-Trimethoxybenzoic acid and synthesized various derivatives. This study contributes to the understanding of organometallic reactions and compound synthesis (Vicente et al., 1992).

  • Chemical Synthesis and Characterization : Ya. et al. (2017) carried out the synthesis of esters and their dinitro derivatives of 3,4,5-Trimethoxybenzoic acid. They also performed structural analysis through X-ray diffraction, contributing to the knowledge of its chemical structure (Ya. et al., 2017).

  • Thermodynamic Properties : Yu et al. (2004) determined the standard molar enthalpies of formation of 3,4,5-Trimethoxybenzoic acid in both crystalline and gaseous states, providing essential data for thermodynamic calculations (Yu et al., 2004).

Safety And Hazards

3,4,5-Trimethoxybenzoic Acid-d9 causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

3,4,5-Trimethoxybenzoic Acid-d9 is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically . It is available for purchase from various chemical suppliers .

properties

IUPAC Name

3,4,5-tris(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOFNCYXJUNBT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481383
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzoic Acid-d9

CAS RN

84759-05-7
Record name 3,4,5-Trimethoxybenzoic Acid-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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